3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
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Overview
Description
3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a compound that features both a pyrazole ring and multiple trifluoromethyl groups. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl groups, in particular, are known for their ability to enhance the chemical and metabolic stability of compounds, as well as their lipophilicity and binding selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . This method involves the use of organoboron reagents and palladium catalysts to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also be beneficial due to their thermal stability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound due to its stability and lipophilicity.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and stability . This can lead to the modulation of specific biochemical pathways, making it a valuable compound in drug development.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and are known for their stability and bioactivity.
Trifluoromethyl benzoic acids: These compounds are used in various chemical reactions and have similar properties due to the presence of trifluoromethyl groups.
Uniqueness
What sets 3-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid apart is the combination of the pyrazole ring and multiple trifluoromethyl groups. This unique structure provides enhanced stability, lipophilicity, and binding selectivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H10F6N2O2 |
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Molecular Weight |
304.19 g/mol |
IUPAC Name |
3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H10F6N2O2/c1-2-5-3-6(9(11,12)13)17-18(5)7(4-8(19)20)10(14,15)16/h3,7H,2,4H2,1H3,(H,19,20) |
InChI Key |
MFGYMHRELSOAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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